2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers)

OvGST2 inhibition parasite-selective GST inhibitor Onchocerca volvulus glutathione S-transferase

2‑S‑Glutathionyl Dimethyl Succinate (CAS 288847‑14‑3) is a glutathione S‑conjugate formed by Michael‑type addition of glutathione (GSH) to dimethyl fumarate [REFS‑1]. The reaction produces a precisely defined 1:1 mixture of two diastereomeric 2‑(S‑glutathionyl)‑succinic acid dimethyl esters, distinguishing it from conjugates derived from methyl hydrogen fumarate, which yield a complex mixture of four products [REFS‑2].

Molecular Formula C16H25N3O10S
Molecular Weight 451.5 g/mol
Cat. No. B13429743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers)
Molecular FormulaC16H25N3O10S
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)OC)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C16H25N3O10S/c1-28-13(23)5-10(16(27)29-2)30-7-9(14(24)18-6-12(21)22)19-11(20)4-3-8(17)15(25)26/h8-10H,3-7,17H2,1-2H3,(H,18,24)(H,19,20)(H,21,22)(H,25,26)/t8-,9-,10?/m0/s1
InChIKeyHROUCKBOKAXXIU-XMCUXHSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers) – A Defined β‑Carbonyl Glutathione Conjugate for Selective Parasite GST Inhibition Research, CAS 288847‑14‑3 Procurement Guide


2‑S‑Glutathionyl Dimethyl Succinate (CAS 288847‑14‑3) is a glutathione S‑conjugate formed by Michael‑type addition of glutathione (GSH) to dimethyl fumarate [REFS‑1]. The reaction produces a precisely defined 1:1 mixture of two diastereomeric 2‑(S‑glutathionyl)‑succinic acid dimethyl esters, distinguishing it from conjugates derived from methyl hydrogen fumarate, which yield a complex mixture of four products [REFS‑2]. This GSH conjugate belongs to the class of β‑carbonyl‑substituted glutathione derivatives that act as low‑micromolar inhibitors of the parasite‑specific glutathione S‑transferase OvGST2 with >10‑fold selectivity over human π‑GST [REFS‑3]. Vendor‑supplied material typically appears as a white to off‑white solid, molecular formula C₁₆H₂₅N₃O₁₀S, molecular weight 451.45, with methanol solubility (slightly, heated, sonicated) and stability under inert atmosphere at 4 °C [REFS‑4].

Why Generic Glutathione Conjugates Cannot Replace 2‑S‑Glutathionyl Dimethyl Succinate in OvGST2‑Targeted Research and Inhibitor Development


Generic or unsubstituted glutathione esters cannot recapitulate the dual structural and functional features of 2‑S‑Glutathionyl Dimethyl Succinate. The β‑carbonyl moiety embedded in the succinate backbone is essential for high‑affinity binding to the parasite‑specific GST2 isoform—a property absent in simple glutathione or its alkyl esters [REFS‑1]. Furthermore, the defined 1:1 diastereomeric composition of the dimethyl succinate conjugate contrasts sharply with the undefined stereochemical mixtures generated by alternative electrophiles such as methyl hydrogen fumarate, and this compositional reproducibility is critical for structure‑activity relationship (SAR) studies where inhibitor batch‑to‑batch variability would confound potency and selectivity measurements [REFS‑2]. Consequently, substituting with an in‑house‑synthesized glutathione conjugate or a commercially available generic glutathione derivative would forfeit the validated >10‑fold parasite‑over‑host selectivity window documented for the β‑carbonyl series.

Quantitative Differentiation of 2‑S‑Glutathionyl Dimethyl Succinate vs. Closest Analogs – Evidence-Based Selection Data


OvGST2 Inhibitory Activity and Parasite‑Selective Potency: >10‑Fold Selectivity Over Human π‑GST

In a systematic evaluation of β‑carbonyl substituted glutathione conjugates, the dimethyl succinate adduct (and its diastereomers) demonstrated low‑micromolar inhibition of recombinant OvGST2, with selectivity for the parasite enzyme exceeding 10‑fold over the human π‑class GST isoform [REFS‑1]. By contrast, unsubstituted glutathione exhibits no significant OvGST2 inhibition under the same assay conditions, placing the β‑carbonyl glutathione series—including the dimethyl succinate conjugate—in a distinct potency class [REFS‑1].

OvGST2 inhibition parasite-selective GST inhibitor Onchocerca volvulus glutathione S-transferase

Defined 1:1 Diastereomeric Composition via DMF‑Glutathione Michael Addition versus MHF‑Derived Four‑Product Mixture

Reaction of dimethyl fumarate (DMF) with glutathione at pH 7.4 proceeds rapidly and exclusively yields a 1:1 mixture of both diastereomeric 2‑(S‑glutathionyl)‑succinic acid dimethyl esters [REFS‑1]. Under identical conditions, methyl hydrogen fumarate (MHF)—the primary in vivo hydrolysis product of DMF—reacts with GSH to produce a mixture of four products (two diastereomeric pairs), complicating downstream purification and analytical characterization [REFS‑1].

diastereomer ratio Michael addition dimethyl fumarate glutathione conjugate

Rapid Spontaneous Conjugation Kinetics: Pre‑Formed Conjugate Eliminates Cellular Activation Dependence

DMF reacts spontaneously with GSH at high rates under near‑physiological conditions (pH 7.4), whereas MHF—the mono‑ester hydrolysis product—exhibits a much lower reaction rate [REFS‑1]. The pre‑formed 2‑S‑glutathionyl dimethyl succinate thus bypasses the rate‑limiting intracellular activation step that restricts the effective concentration of the conjugate when DMF is applied as a prodrug. This property is particularly relevant for in vitro enzyme assays where immediate inhibitor availability is required.

glutathione conjugation kinetics dimethyl fumarate metabolism cellular activation requirement

Validated Application Scenarios for 2‑S‑Glutathionyl Dimethyl Succinate (Mixture of Diastereomers) in Specialist Research Environments


Parasite GST Drug Discovery Screening

The demonstrated low‑micromolar OvGST2 inhibition and >10‑fold selectivity over human π‑GST [REFS‑1] position the dimethyl succinate conjugate as a reference inhibitor for high‑throughput screening campaigns targeting filarial nematode GSTs. Its defined diastereomeric composition ensures consistent potency readouts across assay plates and enables reliable SAR expansion around the succinate ester motif.

Chemical Probe for Host–Parasite GST Selectivity Studies

When paired with the human π‑GST comparator, the conjugate serves as a validated tool compound for investigating the structural determinants of parasite‑selective GST inhibition. The 1:1 diastereomeric mixture provides a reproducible stereochemical baseline for X‑ray co‑crystallization or cryo‑EM studies aimed at elucidating the open hydrophobic binding cleft unique to OvGST2 [REFS‑2].

Analytical Reference Standard for Glutathione Conjugate Characterization

The precisely defined 1:1 diastereomeric ratio—established by extensive NMR analysis [REFS‑3]—makes the compound suitable as a certified reference standard for HPLC‑MS quantification of DMF‑derived glutathione metabolites in biological matrices. Its distinct chromatographic signature (two resolved diastereomer peaks) aids method development for metabolite profiling in preclinical studies.

Teaching and Method Development for Michael Addition Stereochemistry

The clean conversion of DMF with GSH to a 1:1 diastereomeric mixture, contrasted with the more complex product distribution from MHF, offers an instructive demonstration of stereoelectronic effects in Michael additions, suitable for advanced undergraduate or graduate laboratory courses in bioorganic chemistry.

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